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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-4-amine

Cat. No.: B152522

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged
scaffold,” a molecular framework that consistently appears in a multitude of biologically active
compounds.[1] Its unique electronic properties and ability to engage in crucial hydrogen
bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this
important class of heterocycles, 3-Bromo-1H-indazol-4-amine has emerged as a particularly
versatile and powerful building block.

This guide provides an in-depth technical exploration of 3-Bromo-1H-indazol-4-amine, moving
beyond simple reaction schemes to explain the underlying principles and strategic
considerations for its use. We will delve into its fundamental properties, core reactivity, and its
pivotal role in the synthesis of complex molecules, particularly kinase inhibitors. The protocols
and insights presented herein are designed to empower researchers to effectively harness the
synthetic potential of this valuable intermediate.

Section 1: Core Properties and Safe Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its
successful and safe application in any synthetic campaign.

Physicochemical Data

The key properties of 3-Bromo-1H-indazol-4-amine are summarized below for quick
reference.
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Property Value Source(s)
CAS Number 885521-25-5 [2]
Molecular Formula C7HeBrNs [2][3]
Molecular Weight 212.05 g/mol [2]

Off-white to brown or gray
Appearance , [4]
crystalline powder

- Slightly soluble in common
Solubility _ [4]
organic solvents

MDL Number MFCDO07781575 [2]

Safety, Handling, and Storage

As with any halogenated aromatic amine, proper safety protocols are essential when handling
3-Bromo-1H-indazol-4-amine.

e Hazard Identification: This compound is classified as causing skin irritation (Category 2),
serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]

e Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear
appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety
goggles or a face shield.[5][6]

» Handling Precautions: Avoid breathing dust, fumes, or vapors.[4][5] Prevent contact with skin
and eyes. Wash hands thoroughly after handling.[5]

» Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For
long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is
recommended.[7]

e First Aid:

o If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.cookechem.com/Detail/BD9732331.htm
https://www.cookechem.com/Detail/BD9732331.htm
https://pubchem.ncbi.nlm.nih.gov/compound/24728194
https://www.cookechem.com/Detail/BD9732331.htm
https://www.chemicalbook.com/msds/3-amino-4-bromo-1h-indazole.htm
https://www.chemicalbook.com/msds/3-amino-4-bromo-1h-indazole.htm
https://www.cookechem.com/Detail/BD9732331.htm
https://www.benchchem.com/product/b152522?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC435790050&productDescription=3-AMINO-4-BROMO-1H-INDAZ+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC435790050&productDescription=3-AMINO-4-BROMO-1H-INDAZ+5GR&vendorId=VN00032119&countryCode=US&language=en
https://enamine.enamine.net/pub/msds?code=EN300-3563073&&senderid=0&&lang=en
https://www.chemicalbook.com/msds/3-amino-4-bromo-1h-indazole.htm
https://www.fishersci.com/store/msds?partNumber=AC435790050&productDescription=3-AMINO-4-BROMO-1H-INDAZ+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC435790050&productDescription=3-AMINO-4-BROMO-1H-INDAZ+5GR&vendorId=VN00032119&countryCode=US&language=en
https://enamine.enamine.net/pub/msds?code=EN300-3563073&&senderid=0&&lang=en
https://lab-chemicals.com/product/3-bromo-1-methyl-1h-indazol-4-amine-98/
https://www.chemicalbook.com/msds/3-amino-4-bromo-1h-indazole.htm
https://www.fishersci.com/store/msds?partNumber=AC435790050&productDescription=3-AMINO-4-BROMO-1H-INDAZ+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o In Case of Skin Contact: Immediately wash with plenty of soap and water. If irritation
persists, seek medical advice.[5]

o In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

[415]

Section 2: The Synthetic Utility: A Tale of Two
Handles

The synthetic power of 3-Bromo-1H-indazol-4-amine lies in its bifunctional nature. The
bromine atom at the C3 position and the amine group at the C4 position serve as orthogonal
synthetic "handles," allowing for sequential and regioselective elaboration of the indazole core.

3-Bromo-1H-indazol-4-amine Core

Cross-Coupling Acylation, Alkylation,
(Suzuki, Buchwaldg, Sulfonylation, Arylation,
Sonogashira) Alkylation Protection

C3-Bromo Group C4-Amino Group N1-H Group
(Electrophilic Site) (Nucleophilic Site) (Nucleophilic/Protecting Site)

Click to download full resolution via product page

Caption: Orthogonal reactive sites on the 3-Bromo-1H-indazol-4-amine scaffold.

Reactions at the C3-Bromo Position: Forging Carbon-
Carbon and Carbon-Nitrogen Bonds

The electron-deficient nature of the pyrazole ring makes the C3-bromo substituent an ideal
substrate for palladium-catalyzed cross-coupling reactions. This is the most common and
powerful strategy for derivatizing this building block.
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The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups at
the C3 position. The choice of catalyst, ligand, and base is critical for achieving high yields,
especially with N-H free indazoles which can sometimes inhibit catalyst activity.[3]

Causality Behind Experimental Choices:

o Catalyst System: A palladium(0) source is required. While Pd(PPhs)a can be used, modern
systems often employ a Pd(Il) precatalyst (like Pd(OAc)z) with a phosphine ligand. Bulky,
electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective as they promote
the rate-limiting oxidative addition and subsequent reductive elimination steps.[9]

e Base: An inorganic base like K2COs, Cs2COs3, or KsPOa is necessary to activate the boronic
acid and facilitate the transmetalation step.[9][10] Cesium carbonate is often more effective
due to its higher solubility in organic solvents.

e Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically
used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

[°]

o Temperature: Reactions are often heated, frequently using microwave irradiation to shorten
reaction times and improve yields.[9]

Detailed Protocol: Suzuki-Miyaura Coupling

Vessel Preparation

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra07959f
https://www.researchgate.net/publication/256216667_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles
https://www.researchgate.net/publication/256216667_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d0ra08598g
https://www.researchgate.net/publication/256216667_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles
https://www.researchgate.net/publication/256216667_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles
https://www.benchchem.com/product/b152522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reagent Charging: In a microwave reaction vial equipped with a magnetic stir bar, combine
3-Bromo-1H-indazol-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium
phosphate (KsPOa, 2.5 eq), palladium(ll) acetate (Pd(OAc)z, 0.05 eq), and RuPhos (0.10

eq).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Inerting: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.

Reaction: Place the vial in a microwave reactor and heat to 120-140°C for 30-60 minutes, or
heat conventionally at 100°C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and water.

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the crude residue via flash
column chromatography to yield the 3-aryl-1H-indazol-4-amine product.

The Buchwald-Hartwig amination is the premier method for coupling primary or secondary

amines to the C3 position, forming a C-N bond where classical SnAr reactions would fail.[11]
[12]

Causality Behind Experimental Choices:

o Catalyst System: This reaction is highly dependent on the ligand used. Sterically hindered,

electron-rich phosphine ligands (e.g., tBuDavePhos) or N-heterocyclic carbenes (NHCs) are
essential for promoting the catalytic cycle, particularly the reductive elimination step that
forms the C-N bond.[11][13][14]

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most
common choice. It is strong enough to deprotonate the amine nucleophile (or the N-H of the
intermediate palladium complex) without competing in the reaction.[11]

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent
guenching of the strong base and interference with the catalyst.[12][15]
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Detailed Protocol: Buchwald-Hartwig Amination

e Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium
precatalyst (e.g., Pdz(dba)s, 0.02 eq) and the phosphine ligand (e.g., tBuDavePhos, 0.08

eq).

e Reagent Addition: Add 3-Bromo-1H-indazol-4-amine (1.0 eq) and sodium tert-butoxide
(NaOtBu, 1.4 eq).

» Solvent and Nucleophile: Add anhydrous toluene, followed by the amine coupling partner
(1.2 eq).

e Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction
by TLC or LC-MS.

o Workup: After completion, cool the mixture to room temperature and quench carefully with
saturated aqueous ammonium chloride (NHaCl).

« Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the
combined organic layers with brine, dry over Na=SOa4, and concentrate. Purify the residue by
flash column chromatography.

Reactions at the C4-Amino Group: The Nucleophilic
Center

The primary amine at the C4 position is a versatile nucleophile, readily participating in
acylation, sulfonylation, and other reactions to build complexity.

e Amide Bond Formation: The C4-amine can be coupled with carboxylic acids (using standard
coupling reagents like HATU or EDCI) or reacted directly with acid chlorides or anhydrides in
the presence of a non-nucleophilic base (like triethylamine or DIPEA) to form amides.

» Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine or
triethylamine yields the corresponding sulfonamides. This is a common modification in
medicinal chemistry to modulate physicochemical properties.[10][16]
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Section 3: Application in Drug Discovery - The
Kinase Inhibitor Paradigm

The 1H-indazole scaffold is a superb "hinge-binder" for ATP-competitive kinase inhibitors. The
N1-H acts as a hydrogen bond donor and the N2 nitrogen acts as a hydrogen bond acceptor,
mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site.

3-Bromo-1H-indazol-4-amine is a foundational building block for many such inhibitors. The
synthetic strategy typically involves:

o C3-Arylation: A Suzuki coupling installs a substituted aryl group at the C3 position, which
often extends into a hydrophobic pocket of the kinase active site.

e C4-Derivatization: The C4-amino group is functionalized, often with an amide or sulfonamide
that projects towards the solvent-exposed region, providing a handle for tuning solubility and
cell permeability.

This strategy has been successfully applied in the development of inhibitors for kinases such
as Polo-like kinase 4 (PLK4) and Akt.[16][17]

Caption: General pharmacophore model for an indazole-based kinase inhibitor.

Conclusion

3-Bromo-1H-indazol-4-amine is more than just a chemical intermediate; it is a strategic tool
for molecular design. Its well-defined and orthogonal reactive sites—the C3-bromo group for
cross-coupling and the C4-amino group for nucleophilic additions—provide a reliable and
flexible platform for constructing complex molecular architectures. As demonstrated by its
widespread use in the synthesis of kinase inhibitors and other biologically active molecules, a
deep understanding of its reactivity and handling is a significant asset for any researcher in the
fields of organic synthesis and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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